molecular formula C7H14O3 B8255998 (R)-2-Hydroxymethyl-4-methylpentanoic acid

(R)-2-Hydroxymethyl-4-methylpentanoic acid

Cat. No.: B8255998
M. Wt: 146.18 g/mol
InChI Key: ONJOLGIAGJAUMW-ZCFIWIBFSA-N
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Description

®-2-Hydroxymethyl-4-methylpentanoic acid is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon atom and a carboxyl group (-COOH) attached to the terminal carbon atom of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxymethyl-4-methylpentanoic acid can be achieved through several methods. One common approach involves the use of Grignard reagents, where a halogenated precursor reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to yield the desired carboxylic acid . Another method involves the reduction of corresponding keto acids using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of ®-2-Hydroxymethyl-4-methylpentanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxymethyl-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of primary alcohols

    Substitution: Formation of various substituted derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Hydroxymethyl-4-methylpentanoic acid is unique due to its specific structural configuration and the presence of both hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2R)-2-(hydroxymethyl)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)3-6(4-8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJOLGIAGJAUMW-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Diisopropylamine (20.6 g) is dissolved in 80 ml of dry tetrahydrofuran. This solution is cooled to -30° C. n-Butyllithium (77 ml of 2.6 M in hexane) is added dropwise in a nitrogen atmosphere at a rate that maintains the reaction at -30° to -20° C. This solution is stirred at -20° C. for 30 minutes. Isocaproic acid (11.6 g) in 10 ml of tetrahydrofuran is added dropwise at -20° to -10° C., then stirred at -10° C. for 30 minutes. In a separate flask, paraformaldehyde (28 g) is heated to about 200° C. and the vapors are carried in a stream of nitrogen over the surface of the tetrahydrofuran solution of the dilithium salt of isocaproic acid. During this procedure the temperature is kept between -10° and +10° C. After all of the paraformaldehyde has vaporized the reaction mixture is cooled to 0° C. and 10% hydrochloric acid is added dropwise until the reaction mixture becomes acidic. Product is extracted with 2 portions of ether (400 ml each). The ether is dried with magnesium sulfate, filtered and concentrated in vacuo to yield 13.2 g of crude material. Product is vacuum distilled to yield 9.0 g, boiling point 135°-142° C./9 mm of Hg.
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Synthesis routes and methods II

Procedure details

Diisopropylamine (20.6 g) is dissolved in 80 ml of dry tetrahydrofuran. This solution is cooled to -30° C. n-Butyllithium (77 ml of 2.6 M in hexane) is added dropwise in a nitrogen atmosphere at a rate that maintains the reaction at -30° to -20° C., and this solution is stirred at -20° C. for 30 minutes. Isocaproic acid (11.6 g) in 10 ml of tetrahydrofuran is added dropwise at -20° to -10° C., then stirred at -10° C. for 30 minutes. In a separate flask, paraformaldehyde (28 g) is heated to about 200° C. and the vapors are carried in a stream of nitrogen over the surface of the tetrahydrofuran solution of the dilithium salt of isocaproic acid. During this procedure the temperature is kept between -10° and +10° C. After all of the paraformaldehyde has vaporized the reaction mixture is cooled to 0° C. and 10% hydrochloric acid is added dropwise until the reaction mixture becomes acidic. Product is extracted with 2 portions of ether (400 ml each). The ether is dried with magnesium sulfate, filtered and concentrated in vacuo to yield 13.2 g of crude material. Product is vacuum distilled to yield 9.0 g, boiling point 135°-142° C./9 mm of Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Hydroxymethyl-4-methylpentanoic acid
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(R)-2-Hydroxymethyl-4-methylpentanoic acid
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(R)-2-Hydroxymethyl-4-methylpentanoic acid
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(R)-2-Hydroxymethyl-4-methylpentanoic acid
Reactant of Route 5
(R)-2-Hydroxymethyl-4-methylpentanoic acid
Reactant of Route 6
(R)-2-Hydroxymethyl-4-methylpentanoic acid

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